4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

説明

Significance in Organic Synthesis and Medicinal Chemistry

Halogenated benzyl (B1604629) alcohols are a class of aromatic compounds that are structurally characterized by a benzene (B151609) ring substituted with a hydroxymethyl group (-CH₂OH) and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). This combination of functional groups makes them highly valuable and versatile building blocks in both organic synthesis and medicinal chemistry.

In organic synthesis, the hydroxyl group of a benzyl alcohol can be readily converted into other functional groups. A primary application is its transformation into a benzyl halide, which serves as a key intermediate for a wide range of subsequent reactions. chemistrywithdrsantosh.com The presence of halogen atoms on the benzene ring significantly influences the electronic properties of the molecule, affecting its reactivity and the stability of reaction intermediates. Methods for the selective chlorination of benzyl alcohols under neutral conditions have been developed, providing efficient pathways to create these important synthetic precursors. organic-chemistry.org For example, compounds like 4-chlorobenzyl alcohol are used as reagents to protect carboxyl groups during complex syntheses. chemicalbook.com

In medicinal chemistry, the incorporation of halogens is a widely used strategy to modulate the biological properties of a drug candidate. acs.org Halogen atoms can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. acs.org The benzyl alcohol motif itself is found in various drug molecules and is also used as a bacteriostatic preservative in injectable medications and other pharmaceutical formulations due to its antimicrobial properties. nih.govwikipedia.orgresearchgate.netresearchgate.net Consequently, halogenated benzyl alcohols are frequently used as starting materials in the synthesis of complex pharmaceutical compounds. For instance, related structures like 4-chloro-2,5-difluorobenzoic acid serve as intermediates in the creation of drugs for cancer and diabetes treatment. google.com

Overview of the Research Landscape for 4-CHLORO-2,3-DIFLUOROBENZYL ALCOHOL

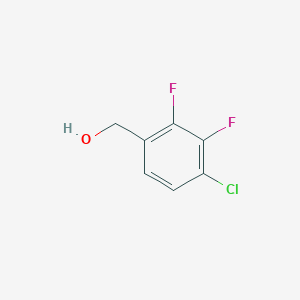

This compound, also known as (4-Chloro-2,3-difluorophenyl)methanol, is a specific member of the halogenated benzyl alcohol family. allfluoro.com Its chemical structure features a chlorine atom and two fluorine atoms attached to the benzene ring, which imparts a distinct set of properties relevant to modern chemical research.

| Property | Value | Source(s) |

| CAS Number | 1805647-55-5 | allfluoro.comfluorochem.co.uk |

| Molecular Formula | C₇H₅ClF₂O | allfluoro.comsynquestlabs.com |

| Molecular Weight | 178.56 g/mol | allfluoro.comsynquestlabs.com |

| Alternate Name | (4-Chloro-2,3-difluorophenyl)methanol | allfluoro.com |

The primary role of this compound in the research landscape is that of a specialized chemical intermediate. Its availability from chemical suppliers that cater to research and development indicates its use in the synthesis of more complex target molecules. allfluoro.comfluorochem.co.uk The trifunctional substitution pattern (one chloro, two fluoro) makes it a unique precursor for creating highly specific molecular architectures.

While extensive published studies focusing solely on this compound are not prevalent, its application can be inferred from the general use of polychlorofluorinated aromatic compounds. These are often employed in the development of new agrochemicals and pharmaceuticals, where the specific arrangement of halogens can lead to enhanced biological activity or desired pharmacokinetic profiles. The research involving this compound is therefore primarily centered on its utility as a foundational component in multi-step synthetic pathways within these industries.

Structure

3D Structure

特性

IUPAC Name |

(4-chloro-2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFLWDSKDZEOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Chloro 2,3 Difluorobenzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group in 4-chloro-2,3-difluorobenzyl alcohol can be readily oxidized to the corresponding aldehyde, 4-chloro-2,3-difluorobenzaldehyde. This transformation is a fundamental reaction in organic synthesis, and various oxidizing agents can be employed to achieve this. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene (B151609) ring can influence the rate of oxidation.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and reagents used in Swern or Dess-Martin periodinane oxidations. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can potentially oxidize the alcohol further to a carboxylic acid, although careful control of reaction conditions can often favor the aldehyde.

The general scheme for the oxidation is as follows:

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Groups

The structure of this compound presents two main sites for nucleophilic substitution: the hydroxyl group of the benzyl alcohol and the chlorine atom on the aromatic ring.

Substitution of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. cookechem.comscispace.com This can be achieved by protonation in the presence of a strong acid, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Once activated, the benzylic carbon can be attacked by various nucleophiles.

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under normal conditions. However, the presence of two electron-withdrawing fluorine atoms, although not in the ideal ortho or para positions to the chlorine, can slightly activate the ring towards nucleophilic aromatic substitution under harsh conditions (high temperature and pressure). The reactivity in S_NAr reactions is highly dependent on the nature of the nucleophile and the specific reaction conditions. rsc.orgepa.gov Generally, strong nucleophiles are required to displace the halide from the aromatic ring.

Reaction Kinetics and Mechanistic Investigations of Related Halogenated Organic Compounds

Detailed kinetic studies on this compound are not extensively documented. However, the kinetics of oxidation of various substituted benzyl alcohols have been investigated, and these studies provide a framework for understanding the expected behavior of this compound.

The rate of oxidation of benzyl alcohols is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, generally decrease the rate of oxidation by destabilizing the electron-deficient transition state that is often proposed in these reactions. For example, studies on the oxidation of para-substituted benzyl alcohols by acidified dichromate have shown the following order of reactivity: p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. This trend is consistent with a mechanism involving a hydride transfer from the alcohol to the oxidant, where electron-donating groups facilitate the reaction.

The kinetics of the oxidation of benzyl alcohol with various oxidants like bromine and chloramine-T have been found to be first order with respect to both the alcohol and the oxidant. The reaction constant (ρ) for the oxidation of a series of substituted benzyl alcohols with bromine was found to be -2.29, indicating the development of a positive charge at the benzylic carbon in the transition state.

Based on these findings, the oxidation of this compound is expected to be slower than that of unsubstituted benzyl alcohol due to the presence of three electron-withdrawing halogen atoms.

Table 1: Kinetic Data for the Oxidation of Substituted Benzyl Alcohols with Acid Permanganate

| Substituent | 10³ k (l mol⁻¹ s⁻¹) at 30°C |

| H | 1.83 |

| p-OCH₃ | 13.8 |

| p-CH₃ | 3.47 |

| p-Cl | 0.83 |

| p-Br | 0.77 |

| p-NO₂ | 0.12 |

| m-OCH₃ | 2.10 |

| m-Cl | 0.55 |

| m-NO₂ | 0.15 |

Data adapted from a study on the kinetics of oxidation of benzyl alcohol and its derivatives by acid permanganate.

Derivatization via Carbon-Halogen and Carbon-Oxygen Bond Transformations

The functional groups in this compound allow for various derivatization reactions, primarily involving the hydroxyl group. These transformations are crucial for the synthesis of more complex molecules.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions. This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

While specific examples of these derivatizations for this compound are not widely reported, a patent for the preparation of fluorobenzyl derivatives mentions the formation of various esters from related fluorinated benzyl alcohols, suggesting that such transformations are feasible.

Derivatives and Analogues of 4 Chloro 2,3 Difluorobenzyl Alcohol

Synthetic Strategies for Structurally Related Fluorinated and Chlorinated Benzyl (B1604629) Alcohol Derivatives

The synthesis of structurally related fluorinated and chlorinated benzyl alcohol derivatives often involves multi-step processes that strategically introduce halogen atoms onto an aromatic ring before or after the formation of the benzyl alcohol moiety. A common approach is the reduction of a corresponding substituted benzoic acid or benzaldehyde (B42025).

The synthesis of precursors like substituted benzoic acids can be complex. For instance, the preparation of 4-chloro-2,5-difluorobenzoic acid starts from p-fluoronitrobenzene and proceeds through a sequence of bromination, reduction of the nitro group, chlorination, and finally, a diazotization reaction followed by fluorination to yield the desired polysubstituted aromatic ring. google.com A general overview of such a synthetic sequence is presented in Table 1.

Table 1: Illustrative Synthetic Pathway for a Polychlorinated/Fluorinated Aromatic Precursor

| Step | Reaction | Reagents/Conditions | Starting Material | Product |

|---|---|---|---|---|

| 1 | Bromination | Bromine, Sulfuric Acid | p-Fluoronitrobenzene | 3-Bromo-4-fluoronitrobenzene |

| 2 | Reduction | Catalytic Hydrogenation (e.g., Nickel powder) | 3-Bromo-4-fluoronitrobenzene | 3-Bromo-4-fluoroaniline |

| 3 | Chlorination | Chlorinating agent | 3-Bromo-4-fluoroaniline | 3-Bromo-6-chloro-4-fluoroaniline |

| 4 | Diazotization & Fluorination | NaNO₂, HF | 3-Bromo-6-chloro-4-fluoroaniline | 4-Chloro-2,5-difluorobromobenzene |

This table illustrates a representative pathway for creating multisubstituted benzene (B151609) rings that can serve as precursors to benzyl alcohol derivatives. google.com

Once the appropriately substituted aromatic precursor, such as a toluene (B28343) or benzoic acid derivative, is obtained, the benzyl alcohol can be formed through various standard organic reactions. For example, a substituted toluene can be subjected to side-chain halogenation followed by hydrolysis, or a substituted benzoic acid can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride.

The presence of ortho-halogen substituents can influence the conformational preferences of the benzyl alcohol product. rsc.org For ortho-halogenated benzyl alcohols, two primary chiral conformations can exist, one of which is stabilized by an intramolecular interaction between the hydroxyl group and the halogen atom (OH–X). rsc.org A third, achiral conformation is also possible. rsc.org Spectroscopic studies have shown that the achiral monomer is less stable than the chiral conformation featuring the OH–X contact. rsc.org

Functionalization of the Aromatic Ring System in Halogenated Alcohols

Further diversification of halogenated benzyl alcohols can be achieved by directly functionalizing the aromatic ring. This allows for the late-stage introduction of various substituents, a valuable strategy in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, the Heck coupling can be used to form new carbon-carbon bonds on aryl halides. organic-chemistry.org Another significant advancement is the direct C-H functionalization of the aromatic ring. A palladium-catalyzed method has been developed for the meta-arylation of benzylic alcohol derivatives. nih.gov This technique utilizes a directing group, such as an acetone (B3395972) oxime ether, to guide the functionalization to the C-H bond at the meta-position relative to the benzyl group. nih.gov This approach has been shown to tolerate a wide range of functional groups on the aromatic ring, including methoxy, trifluoromethoxy, and halides. nih.gov

The reactivity of the benzyl alcohol itself can be leveraged in functionalization strategies. In the presence of hexafluoroisopropanol (HFIP) as a solvent, electron-rich secondary benzylic alcohols can react with various nucleophiles, such as thiols, to form new C-S bonds via dehydration. nih.gov This method is also applicable for forming C-C bonds with nucleophiles like allylsilanes and activated arenes. nih.gov The electronic nature of the substituents on the aromatic ring significantly influences reactivity; electron-donating groups generally enhance the reaction, while the effect of halogens like fluorine can be complex, involving a balance of inductive electron-withdrawal and resonance electron-donation. nih.gov

Table 2: Methods for Aromatic Ring Functionalization in Halogenated Alcohols

| Method | Type of Functionalization | Key Features |

|---|---|---|

| Palladium-catalyzed meta-C-H Arylation | C-C bond formation | Utilizes a directing group; provides access to meta-substituted products. nih.gov |

| Heck Coupling | C-C bond formation | Pd-mediated reaction of aryl halides with alkenes. organic-chemistry.org |

| Direct Alkylation | C-C bond formation | Gold-catalyzed reaction that can attach linear alkyl chains without rearrangement. organic-chemistry.org |

Design and Synthesis of Bioisosteric Analogues (e.g., CF₂H as Alcohol Mimic)

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing the properties of drug candidates. princeton.edu The hydroxyl group of an alcohol is often a target for modification to improve metabolic stability and other pharmacokinetic parameters. princeton.edu The difluoromethyl (CF₂H) group has emerged as a valuable bioisostere for the hydroxyl group. researchgate.net

Synthesis: The synthesis of CF₂H-containing analogues has been advanced by the development of new chemical methods. A significant breakthrough is the direct deoxydifluoromethylation of alcohols. princeton.edu One such method involves a metallaphotoredox-catalyzed process that converts an aliphatic alcohol directly into its corresponding difluoromethyl analogue. princeton.edu This late-stage functionalization strategy avoids the need for lengthy de novo synthesis by activating the alcohol (for example, via a benzoxazolium salt) to form an alkyl radical, which is then trapped by a copper-CF₂H species. princeton.edu This process efficiently forges the C(sp³)–CF₂H bond, providing a direct route from an alcohol to its CF₂H bioisostere. princeton.edu

Table 3: Comparison of Hydroxyl Group and its CF₂H Bioisostere

| Property | Hydroxyl (-OH) Group | Difluoromethyl (-CF₂H) Group |

|---|---|---|

| Bioisosteric Role | - | Bioisostere of -OH, -SH, -NH₂. researchgate.net |

| Hydrogen Bonding | Strong H-bond donor and acceptor. | Acts as an H-bond donor. researchgate.net |

| Lipophilicity | Hydrophilic. | More lipophilic than -OH. sci-hub.seacs.org |

| Metabolic Stability | Prone to metabolic oxidation. princeton.edu | Generally more metabolically stable. researchgate.net |

Advanced Characterization Techniques for 4 Chloro 2,3 Difluorobenzyl Alcohol and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their functional groups and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms. For fluorinated compounds like 4-chloro-2,3-difluorobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. In a related compound, 4-chlorobenzyl alcohol, the aromatic protons typically appear as a multiplet in the range of 7.28-7.34 ppm, while the methylene (B1212753) protons (CH2) show a doublet at approximately 4.67 ppm. rsc.org The hydroxyl proton often appears as a broad singlet. rsc.org

¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). For 4-chlorobenzyl alcohol, characteristic peaks are observed for the aromatic carbons and the methylene carbon. rsc.orgchemicalbook.com The carbon attached to the chlorine atom and the carbon bearing the hydroxymethyl group show distinct chemical shifts. rsc.org

¹⁹F NMR: Fluorine-19 NMR is essential for characterizing fluorinated organic compounds. It provides information about the chemical environment of the fluorine atoms. In a study of 2,3-difluorobenzyl alcohol bound to horse liver alcohol dehydrogenase, ¹⁹F NMR revealed three resonances for the two bound fluorine atoms, indicating two different orientations of the molecule within the enzyme's active site. nih.gov This highlights the sensitivity of ¹⁹F NMR to subtle changes in the molecular environment. For 4-fluorobenzyl alcohol, a distinct resonance is observed in the ¹⁹F NMR spectrum. spectrabase.com

Table 1: Representative NMR Data for Benzyl (B1604629) Alcohol Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 4-chlorobenzyl alcohol | ¹H | 7.28-7.34 | m | rsc.org |

| 4.67 | d | rsc.org | ||

| 1.73-1.76 | m (OH) | rsc.org | ||

| ¹³C | 139.3, 133.5, 128.8, 128.4 | rsc.org | ||

| 64.7 | rsc.org | |||

| 2,3-difluorobenzyl alcohol | ¹⁹F | - | Three resonances (bound) | nih.gov |

| 4-fluorobenzyl alcohol | ¹⁹F | - | - | spectrabase.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for alcohols include a broad O-H stretching band and a C-O stretching band.

For a typical benzyl alcohol derivative like 4-chlorobenzyl alcohol, the IR spectrum shows a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group. libretexts.org The C-O stretching vibration is typically observed in the 1000-1260 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are seen in the 1400-1600 cm⁻¹ range. libretexts.org The C-Cl stretching vibration for an aryl chloride is usually found in the 1096-1089 cm⁻¹ region. The NIST WebBook provides IR spectral data for 4-chlorobenzyl alcohol. nist.gov

Table 2: Characteristic IR Absorption Frequencies for Benzyl Alcohol Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) | libretexts.org |

| Alcohol | C-O stretch | 1000-1260 | libretexts.org |

| Aromatic | C-H stretch | >3000 | libretexts.org |

| Aromatic | C=C stretch | 1400-1600 | libretexts.org |

| Aryl Halide | C-Cl stretch | 1089-1096 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

For 4-chlorobenzyl alcohol, the gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak (M⁺) corresponding to its molecular weight. rsc.orgnih.gov The fragmentation pattern often includes peaks corresponding to the loss of a hydroxyl group, a chlorobenzyl cation, and other characteristic fragments of the aromatic ring. nih.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Derivatization techniques can be employed to enhance the sensitivity of MS analysis. For instance, fatty alcohols have been derivatized with 2,3,4,5,6-pentafluorobenzoyl chloride for analysis by GC/ECNICI-MS. researchgate.net Similarly, derivatization with 2-sulfobenzoic anhydride (B1165640) has been used for the characterization of fatty alcohol ethoxylates by liquid chromatography/mass spectrometry (LC/MS). researchgate.net

Table 3: GC-MS Data for 4-chlorobenzyl alcohol

| m/z | Interpretation | Reference |

|---|---|---|

| 142 | [M]⁺ | rsc.org |

| 107 | [M-Cl]⁺ | nih.gov |

| 77 | [C₆H₅]⁺ | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Benzenoid compounds like 4-chlorobenzyl alcohol are expected to show absorption in the UV region, typically around 260-270 nm. researchgate.net The absorption spectrum of 4-chlorobenzyl alcohol has been studied in the context of its oxidation kinetics, with measurements taken at specific wavelengths. researchgate.net For a related compound, 4-chloro-benzoic acid, UV/Visible spectral data is available in the NIST Chemistry WebBook. nist.gov The UV-Vis spectrum of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is also documented. spectrabase.com

X-ray Crystallography for Structural Elucidation

While a specific crystal structure for this compound was not found in the provided search results, studies on related compounds demonstrate the utility of this technique. For example, X-ray crystallography has been used to study the binding of 2,3,4,5,6-pentafluorobenzyl alcohol and 2,3-difluorobenzyl alcohol to horse liver alcohol dehydrogenase. nih.gov These studies revealed the specific orientation and conformation of the alcohol within the enzyme's active site, providing insights into the relationship between substrate mobility and catalysis. nih.gov The crystal structure of the enzyme in complex with the fluorinated benzyl alcohols showed how the phenyl ring of a specific amino acid (Phe-93) interacts with the bound alcohol. nih.gov

Biological and Pharmaceutical Applications of 4 Chloro 2,3 Difluorobenzyl Alcohol and Its Derivatives

Role as a Key Intermediate in Drug Discovery and Development

The strategic incorporation of fluorine and chlorine atoms onto a benzyl (B1604629) alcohol framework endows 4-chloro-2,3-difluorobenzyl alcohol with unique chemical properties, making it a valuable building block in medicinal chemistry. Its utility stems from its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This compound and related fluorinated benzyl alcohols are recognized as useful intermediates in the production of pharmaceutical drugs. google.comgoogle.com The presence of multiple halogen atoms can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the chloro-difluoro-benzyl moiety a desirable feature to incorporate into new chemical entities.

The benzyl group itself is a well-established pharmacophore found in numerous anti-cancer compounds. nih.gov Researchers leverage this by using benzyl alcohols as starting materials to synthesize novel derivatives with enhanced or selective cytotoxicity. For instance, studies have shown that benzyl alcohol can be functionalized and coupled with other molecules, such as carbohydrates, to create conjugates designed to selectively target cancer cells. nih.gov In one such study, a series of glucopyranosyl-conjugated benzyl derivatives were synthesized from precursor benzyl alcohols to investigate their anti-cancer effects against colorectal cancer cells. nih.gov The propargyl-functionalized benzyl intermediates were prepared via the alkylation of the corresponding benzyl alcohol. nih.gov

Similarly, the synthesis of potent antibacterial agents has utilized related aldehyde derivatives, which can be prepared from the corresponding alcohol. For example, a pyrazole-derived aldehyde was used as the starting material to create a series of hydrazone derivatives tested as growth inhibitors against drug-resistant Staphylococcus aureus. nih.gov This demonstrates the role of such functionalized aromatic compounds as key precursors in the development of molecules with significant biological activity. Fluorine-containing benzyl alcohol derivatives are explicitly mentioned as useful synthesis intermediates for both pharmaceutical drugs and agricultural chemicals. google.com

In modern drug discovery, large collections of diverse small molecules, known as molecular libraries, are screened to identify initial "hit" compounds. This compound and similar halogenated structures are valuable components of these libraries. Chemical suppliers to the life science industry provide such building blocks for use in drug discovery and chemical biology. chemscene.com

These halogenated benzyl alcohols can be integrated into larger, more complex molecular scaffolds. The purpose of using such building blocks is to explore the chemical space around a particular pharmacophore. The inclusion of chlorine and fluorine atoms is a strategic choice, as halogenation is a common method used to optimize lead compounds in drug development. nih.gov More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting the importance of this element in pharmaceutical design. nih.gov

Compound vendors like ChemDiv offer curated collections, such as Voltage-Gated Ion Channel-Targeted Libraries, which contain diverse chemical structures for screening. chemdiv.com The availability of specific building blocks like this compound allows for the systematic synthesis of novel compounds, populating these libraries with molecules that possess a range of electronic and steric properties for interaction with biological targets. chemdiv.com

Exploration of Biological Activities

While direct biological testing data for this compound is not extensively published, the activities of structurally related halogenated compounds provide significant insights into its potential applications. The presence and position of halogen atoms on an aromatic ring are known to critically influence a molecule's biological profile.

Aromatic alcohols, including benzyl alcohol and its derivatives, are known to possess antimicrobial properties. google.comnih.gov They exhibit a marked effect against both Gram-positive and Gram-negative bacteria. google.com The mechanism of action is often linked to their lipophilicity, which allows them to alter bacterial membranes. nih.gov

Studies on related halogenated compounds confirm and elaborate on these properties. The inclusion of halogens can modulate the antimicrobial potency. For example, a study on chlorinated flavones—a different class of aromatic compounds—found that they demonstrated greater antimicrobial activity than their non-chlorinated counterparts. nih.gov The research also highlighted that the position of the chlorine atom significantly influences the compound's effectiveness against various bacterial strains. nih.gov For instance, 4'-chloroflavone (B88055) and 6-chloroflavone (B190342) showed complete growth inhibition of Enterococcus faecalis, while other isomers were less effective. nih.gov This principle suggests that the specific 4-chloro-2,3-difluoro substitution pattern on the benzyl alcohol is likely to confer a distinct antimicrobial profile.

The general findings for various related compounds are summarized in the table below.

Table 1: Antimicrobial Activity of Related Halogenated and Aromatic Compounds

| Compound Class | Key Findings | Reference(s) |

|---|---|---|

| Benzyl Alcohol Derivatives | Exhibit marked antimicrobial effect against pathogenic Gram-positive and Gram-negative bacteria. | google.com |

| Phenolic Compounds & Aromatic Alcohols | Demonstrate lethal properties and the ability to alter bacterial membranes. | nih.gov |

| Chlorinated Flavones | Chlorinated derivatives show greater antimicrobial activity than non-chlorinated versions. The position of the chlorine atom significantly influences potency. | nih.gov |

Aromatic compounds, particularly phenols which contain a hydroxyl group attached to an aromatic ring, are widely recognized for their antioxidant properties. researchgate.net They can scavenge free radicals and chelate metal ions, helping to mitigate oxidative stress, which is implicated in numerous diseases. researchgate.netresearchgate.net While benzyl alcohol is not a phenol, its aromatic structure is a foundational element of many antioxidant molecules.

Conversely, other studies indicate that certain halogens may reduce antioxidant potential compared to others. An in-vitro study of halogen-substituted chalcones found that 2-bromo and 2-fluoro substituted derivatives had better radical scavenging activity than chlorine-substituted chalcones. researchgate.net These findings underscore that the antioxidant capacity of a halogenated compound is not straightforward to predict and requires empirical investigation.

Table 2: Research Findings on Antioxidant Potential of Related Halogenated Compounds

| Compound Class | Study Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Halogenated E-Stilbenols | Synthesis and evaluation of resveratrol (B1683913) derivatives as potential antioxidant agents. | Introduction of halogens can provide optimum lipophilicity. A derivative with a trifluoromethyl group and a chlorine atom showed increased antioxidant activity. | nih.gov |

| Halogenated Chalcones | In-vitro evaluation of the antioxidant capacity of synthesized chalcones. | Bromo- and fluoro-substituted chalcones exhibited better radical scavenging activity than chloro-substituted chalcones. | researchgate.net |

| Coumarin (B35378) Derivatives | Investigation of antioxidant properties of novel coumarin compounds. | Certain coumarin-benzohydrazides with phenolic groups showed significant antioxidant activity. The hydrazinothiazole functionality was also proposed to be important. | mdpi.com |

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in the development of anti-cancer drugs. nih.gov This has led to extensive research into fluorinated and other halogenated aromatic structures for their potential as cytotoxic agents.

The benzyl group is a key pharmacophore in many anti-cancer compounds, and derivatives of benzyl alcohol are frequently synthesized and tested for their anti-proliferative effects. nih.govnih.gov Research has shown that conjugating a benzyl moiety with other molecules, like glucose, can produce compounds with improved selectivity toward cancer cells over normal cells. nih.gov

Specifically, fluorinated benzyl groups have been incorporated into novel metal complexes with promising results. A series of N-heterocyclic carbene iridium(I) complexes bearing fluorinated benzyl groups were synthesized and evaluated for their cytotoxic activity against six human cancer cell lines. rsc.org One complex, 3c , which contained a fluorinated benzyl group, showed potent activity against K-562 (leukemia), PC-3 (prostate cancer), and SKLU-1 (lung cancer) cells, with low toxicity toward healthy cells. rsc.org In another study, a series of synthesized aryl benzyl ethers with fluoro substituents were tested for their cytotoxic activity, with several compounds showing effectiveness in suppressing the growth of A549 (lung cancer) and SGC7901 (gastric cancer) cells. researchgate.net

Table 3: Anti-Cancer Activity of Structurally Related Compounds

| Compound/Derivative Class | Cancer Cell Lines Tested | Summary of Findings | Reference(s) |

|---|---|---|---|

| Theophylline-Based NHC–Ir(I) Complexes with Fluorinated Benzyl Groups | K-562 (leukemia), PC-3 (prostate), SKLU-1 (lung), and others. | Complex 3c exhibited potent cytotoxic activity with IC₅₀ values of 5.4 µM (K-562) and 5.7 µM (PC-3). | rsc.org |

| Glucopyranosyl-Conjugated Benzyl Derivatives | HCT-116 (colorectal cancer), 293T (normal kidney). | Compound 8d inhibited HCT-116 proliferation with potency comparable to 5-fluorouracil (B62378) but with improved selectivity. | nih.gov |

| 5-Benzyl juglone | HCT-15 (colorectal), MCF-7 (breast), MCF-10A (normal breast). | Exhibited potent antiproliferative activity against HCT-15 cells (IC₅₀ of 12.27 µM) and induced cell cycle arrest. | nih.govrjeid.com |

| Aryl Benzyl Ethers with Fluoro Substituents | A549 (lung), SGC7901 (gastric). | Most tested compounds showed cytotoxicity; compound 10 was the most active against both cell lines. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Halogenated Benzyl Alcohol Derivatives

The biological activity of benzyl alcohol derivatives is significantly influenced by the nature, position, and number of substituents on the aromatic ring. Halogenation, in particular, plays a crucial role in modulating the physicochemical properties and thereby the pharmacological effects of these compounds.

Research on various halogenated aromatic compounds has demonstrated that the introduction of halogen atoms can impact a molecule's lipophilicity, electronic properties, and steric profile. These changes, in turn, affect how the molecule interacts with biological targets. For instance, in a series of 2,5-disubstituted-4-thiazolidinone derivatives, the presence of both chloro and fluoro groups on the phenylimino moiety was found to influence their antimicrobial activity. researchgate.net A comparative study highlighted that derivatives with a 3-chloro-4-fluorophenyl imino group at position-2 exhibited promising antibacterial activity. researchgate.net

In the context of antifungal agents, a study on dichloro-substituted chalcones and their dihydropyrazole derivatives revealed that the position of the halogen substituent is critical for activity. mdpi.com For example, a chalcone (B49325) derivative with a chlorine atom at the ortho position of the phenyl ring showed a fourfold increase in activity compared to the para-substituted analogue. mdpi.com This suggests that steric factors and the potential for intramolecular interactions guided by the halogen's position are key determinants of biological efficacy.

Table 1: Illustrative SAR data for related halogenated compounds

| Compound Class | Base Structure | Substitution | Observed Activity |

| 4-Thiazolidinones | 2,5-disubstituted-4-thiazolidinone | 3-chloro-4-fluorophenyl imino at position-2 | Promising antibacterial activity researchgate.net |

| Chalcones | Dichloro-substituted chalcone | Ortho-chloro substitution | Increased antifungal activity compared to para-substitution mdpi.com |

| Benzyl Esters | p-Coumarate | 4-chlorobenzyl | Strong fungicidal effects nih.gov |

This table is illustrative and based on findings from related but distinct chemical classes to highlight the impact of halogenation patterns.

Investigation of Molecular Mechanisms of Action (e.g., Enzyme or Receptor Interactions)

The molecular mechanisms of action for halogenated benzyl alcohols and their derivatives are diverse and depend on the specific molecular structure and the biological system under investigation.

One potential mechanism of action is through the inhibition of enzymes. For example, 4-chlorobenzyl p-coumarate is suggested to exert its antifungal effect by acting on the plasma membrane and altering fungal micromorphology. nih.gov Molecular docking analyses have predicted an affinity of this molecule for various fungal membrane proteins. nih.gov

While not directly involving this compound, research on other halogenated compounds provides insights into possible mechanisms. For instance, chloro-containing benzofuro[3,2-b]pyridine derivatives have been shown to act as potent anti-proliferative agents by inhibiting topoisomerase I and II. beilstein-journals.org The chlorination at the 2-phenyl ring was found to be important for this inhibitory activity. beilstein-journals.org

Furthermore, halogenated compounds can serve as intermediates in the synthesis of molecules targeting specific receptors. For example, 2-chloropyridine (B119429) is a key intermediate in the synthesis of rosiglitazone, a drug that acts on peroxisome proliferator-activated receptors (PPARs). Similarly, halogenated precursors are used in the synthesis of ligands for peripheral benzodiazepine (B76468) receptors.

The specific molecular targets of this compound remain to be elucidated. However, based on its structure, it could potentially interact with a range of biological macromolecules. The hydroxyl group can participate in hydrogen bonding, while the halogenated aromatic ring can engage in hydrophobic and halogen bonding interactions. These interactions are fundamental to the binding of small molecules to the active sites of enzymes or the binding pockets of receptors. The use of this compound as an intermediate in the synthesis of more complex molecules suggests that this fragment is often incorporated into structures designed to interact with specific biological targets. For instance, it is listed as a building block in chemical supplier catalogs for the synthesis of various research chemicals.

Table 2: Potential Molecular Mechanisms of Related Halogenated Compounds

| Compound/Derivative Class | Proposed/Identified Mechanism | Biological Target(s) |

| 4-chlorobenzyl p-coumarate | Disruption of plasma membrane integrity | Fungal membrane proteins nih.gov |

| Chloro-containing benzofuro[3,2-b]pyridines | Inhibition of enzyme activity | Topoisomerase I and II beilstein-journals.org |

| Halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides | Receptor binding | Peripheral benzodiazepine receptors |

This table illustrates mechanisms identified for related halogenated compounds and does not represent direct findings for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure and reactivity of molecules. Such studies on substituted benzyl (B1604629) alcohols reveal the significant impact of halogenation on their conformational and electronic characteristics.

Molecular and Electronic Structure Properties

The molecular structure of benzyl alcohol derivatives is significantly influenced by the presence and position of halogen substituents. Ortho-halogenation, for instance, can lead to the existence of multiple stable conformations. For ortho-halogenated benzyl alcohols, two primary low-energy chiral conformations and one achiral conformation are often considered. rsc.org One of the chiral conformations is characterized by an intramolecular hydrogen bond (OH···X) between the hydroxyl group and the halogen atom. rsc.org

Studies on ortho-halogenated benzyl alcohols (where X = Cl, Br, I) using IR spectroscopy in supersonic jets have shown that the achiral monomer is less stable than the chiral conformation featuring the OH···X contact. rsc.org However, both can be observed experimentally. rsc.org DFT calculations on these systems often predict the relative stability of these conformers. For instance, high-level energy calculations on DFT-optimized structures are often required to accurately reproduce experimental observations, as some DFT functionals may incorrectly predict the stability ordering. rsc.org

The substitution pattern of fluorine atoms also dictates the conformational landscape. Studies on a series of fluorinated benzyl alcohols have demonstrated that the presence of ortho-fluorine atoms strongly influences the molecule's preferred geometry. nih.gov This is often due to the interplay of steric effects and weak intramolecular interactions, such as OH···F and CH···O hydrogen bonds. researchgate.net

Table 1: Calculated Conformational Data for a Representative Ortho-Halogenated Benzyl Alcohol (o-chlorobenzyl alcohol)

| Parameter | Calculated Value | Method | Reference |

| Relative Energy (gauche-Cl) | 0.0 kJ/mol | CCSD(T)/CBS | rsc.org |

| Relative Energy (anti) | 3.5 kJ/mol | CCSD(T)/CBS | rsc.org |

| Rotational Constant A | 2899 MHz | B3LYP/6-311++G(d,p) | rsc.org |

| Rotational Constant B | 889 MHz | B3LYP/6-311++G(d,p) | rsc.org |

| Rotational Constant C | 711 MHz | B3LYP/6-311++G(d,p) | rsc.org |

Note: This data is for o-chlorobenzyl alcohol as a representative analog. The gauche-Cl conformer benefits from an intramolecular OH···Cl hydrogen bond.

Potential Energy Surface (PES) Analysis

The potential energy surface of substituted benzyl alcohols is characterized by several minima corresponding to different stable conformers. The barriers to interconversion between these conformers can be calculated to understand the conformational flexibility of the molecule. For benzyl alcohol itself, the rotation of the -CH2OH group relative to the phenyl ring defines the main conformational coordinate. The presence of substituents, such as chlorine and fluorine atoms, complicates the PES by creating new energy minima and altering the rotational barriers.

For ortho-substituted benzyl alcohols, the PES analysis reveals the energetic landscape for the rotation of the hydroxyl group and the C-O bond. The stability of conformers with intramolecular hydrogen bonds is a key feature of the PES for many halogenated benzyl alcohols. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons. youtube.com

In substituted benzyl alcohols, the HOMO is typically located on the electron-rich aromatic ring, while the LUMO is often distributed over the ring and the substituents. DFT calculations on N-benzyl derivatives have shown that the HOMO orbitals can be localized on the benzyl moiety, indicating this part of the molecule is prone to electron donation. dergipark.org.tr Conversely, the LUMO orbitals may be situated on other parts of the molecule, suggesting sites for nucleophilic attack. dergipark.org.tr

The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For benzyl alcohol derivatives, the nature and position of substituents can significantly modulate this energy gap. nih.gov

Table 2: Calculated FMO Energies for a Representative Benzyl Derivative

| Parameter | Energy (eV) | Method | Reference |

| HOMO Energy | -6.5 | B3LYP/6-31G+(d,p) | nih.gov |

| LUMO Energy | -1.2 | B3LYP/6-31G+(d,p) | nih.gov |

| HOMO-LUMO Gap | 5.3 | B3LYP/6-31G+(d,p) | nih.gov |

Note: This data is for a representative benzyl derivative and illustrates the typical energy ranges for such compounds.

AIM Charge and Molecular Electrostatic Potential (MEP) Analysis

The Atoms in Molecules (AIM) theory provides a rigorous method for partitioning the electron density of a molecule and analyzing chemical bonding. In fluorinated benzyl alcohols, AIM analysis has been used to characterize intramolecular hydrogen bonds, such as OH···F interactions. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP maps visually represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov

For substituted benzenes, the MEP is significantly affected by the nature of the substituent. dtic.mil Electron-withdrawing groups, such as halogens, generally lead to a more positive potential on the aromatic ring, while electron-donating groups have the opposite effect. In halogenated benzyl alcohols, the MEP would show negative potentials around the oxygen and halogen atoms, indicating their role as potential hydrogen bond acceptors, and positive potentials around the hydroxyl hydrogen, highlighting its hydrogen bond donor capacity. nih.govdtic.mil

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. researchgate.netdergipark.org.tr

While no specific docking studies on 4-chloro-2,3-difluorobenzyl alcohol were found, research on other benzyl alcohol derivatives demonstrates their potential to interact with biological targets. For example, docking studies of benzyl alcohol derivatives with glucosamine-6-phosphate synthase have shown that these compounds can fit into the active site of the enzyme and form hydrogen bonding interactions with key amino acid residues. researchgate.netdergipark.org.tr The binding affinity is often correlated with the compound's biological activity. researchgate.net

Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time and provide insights into the dynamic nature of the interactions. Such simulations have been used to validate the binding modes predicted by docking for various bioactive molecules.

Process Chemistry and Industrial Synthesis Considerations

Scalability of Synthetic Methods

The scalability of a synthetic route is a critical factor in its industrial viability. A process that is efficient on a gram scale in a laboratory may not be practical or safe on a multi-kilogram or ton scale. For fluorinated aromatic compounds, particular attention must be paid to the handling of potentially hazardous reagents and the management of reaction conditions.

Key considerations for scaling up the synthesis of compounds like 4-Chloro-2,3-difluorobenzyl alcohol include:

Choice of Synthetic Route: The reduction of a corresponding benzonitrile derivative is one potential route for producing fluorobenzyl alcohols. google.com Another common industrial method for benzyl (B1604629) alcohol production is the hydrolysis of benzyl chloride. google.com For fluorinated aromatics, methods like the modified Schiemann reaction, which converts anilines to fluoro aromatics, can be scaled to produce mole amounts of the desired product. chimia.ch

Reaction Conditions: Many fluorination reactions require carefully controlled conditions, including specific temperatures and pressures, and may necessitate the use of specialized equipment like high-pressure autoclaves. chimia.ch For instance, the hydrolysis of benzyl chloride to benzyl alcohol is often performed at elevated temperatures (80°C to 180°C). google.comgoogle.com

Reagent Handling: The synthesis of fluorinated substances often involves toxic and corrosive fluorinating reagents, which require specially equipped facilities and trained personnel for safe handling on a large scale. chimia.ch Outsourcing the production of such intermediates to specialized companies is a common practice to mitigate these risks. chimia.ch

Continuous vs. Batch Processing: For large-scale production, continuous manufacturing processes can offer significant advantages over traditional batch processing. Continuous flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous materials at any given time, and increase throughput. google.com The transition from batch to continuous operations can lead to substantial cost savings and operational efficiencies. pharmamanufacturing.com

Table 1: Comparison of Potential Synthetic Strategies for Scalability

| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Scalability Advantages | Scalability Challenges |

| Reduction of Benzonitrile | Fluorine-containing benzonitrile derivative | Ra-Ni or Ra-Co catalyst, elevated pressure | Potentially a short and effective route. google.com | Catalyst handling and separation; managing pressure reactions on a large scale. google.com |

| Hydrolysis of Benzyl Chloride | Substituted benzyl chloride, water | Elevated temperature (80-180°C), intensive mixing | Can be adapted for continuous processing google.com; avoids organic solvents. google.com | Formation of by-products like dibenzyl ether; handling of corrosive HCl co-product. google.comgoogle.com |

| Modified Schiemann Reaction | Substituted aniline | NaNO₂, pyridine-HF or anhydrous HF | Allows for safe conversion of up to mole amounts of diazo compounds. chimia.ch | Requires handling of highly toxic and corrosive HF; thermal decomposition step needs strict control. chimia.ch |

| C-H Oxidation | Substituted alkylated benzene (B151609) | Copper(I) acetate, peroxides | Broad substrate scope and functional group tolerance. acs.org | Sensitivity of reagents to oxidative conditions; potential for side reactions. acs.org |

Green Chemistry Principles in Production of Related Compounds

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. This involves designing processes that minimize waste, use less hazardous substances, and improve energy efficiency.

Key green chemistry approaches applicable to the synthesis of this compound and related compounds include:

Use of Greener Solvents and Reagents: A major goal is to replace hazardous solvents and reagents with more environmentally benign alternatives. This includes using water as a solvent or developing solvent-free reaction conditions. mdpi.comuniud.it Propylene carbonate is another example of a green, recyclable solvent that can be used in reactions like the etherification of benzyl alcohols. nih.govacs.org Alcohols themselves are being increasingly utilized as sustainable, environmentally friendly chemical reagents in various organic transformations. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption.

Biocatalysis: Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases can be used in cascade reactions to oxidize benzyl alcohols to their corresponding acids in a green and efficient manner. nih.gov

Heterogeneous Catalysis: Solid catalysts, such as ruthenium supported on alumina, can be used for the selective oxidation of benzyl alcohol. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.comuniud.it

Photocatalysis: Visible light-induced photocatalysis offers a sustainable method for transformations like the deoxyfluorination of benzyl alcohols, using light as a renewable energy source. rsc.org

Atom Economy and Waste Reduction: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Solvent-free oxidation of benzyl alcohol using air as the oxidant and producing only water as a byproduct is an excellent example of a high atom economy process with a low E-factor (a measure of waste produced). mdpi.comacs.org

Table 2: Green Chemistry Approaches for Benzyl Alcohol Synthesis and Transformation

| Process | Conventional Method | Green Alternative | Environmental Benefits |

| Oxidation of Benzyl Alcohol | Use of stoichiometric heavy metal oxidants (e.g., chromates) in organic solvents. | Catalytic oxidation using air as the oxidant and a reusable heterogeneous catalyst (e.g., Ru on Alumina) in solvent-free conditions. mdpi.comuniud.it | Eliminates toxic heavy metal waste; avoids volatile organic solvents; uses a clean and abundant oxidant (air). mdpi.com |

| Fluorination | Use of hazardous and aggressive fluorinating agents. chimia.ch | Visible light-induced photocatalytic deoxyfluorination using SF₆. rsc.org | Utilizes a potent greenhouse gas (SF₆) as a reagent under mild, light-driven conditions. rsc.org |

| Etherification | Williamson ether synthesis using alkyl halides, generating salt byproducts. acs.org | Iron-catalyzed dehydration of benzyl alcohols in a recyclable solvent like propylene carbonate. nih.govacs.org | Produces only water as a byproduct, resulting in very high atom economy; uses an eco-friendly solvent. acs.org |

| Esterification | Use of strong mineral acids (e.g., H₂SO₄) as catalysts, leading to corrosion and neutralization waste. | Use of solid acid catalysts like sulfonic acid functionalized SBA-15. rsc.org | Catalyst is reusable, non-corrosive, and minimizes waste generation. |

Optimization for Industrial-Scale Manufacturing of Pharmaceutical Intermediates

Optimizing the manufacturing process for pharmaceutical intermediates is essential to ensure product quality, enhance efficiency, and reduce costs. theasengineers.com This involves a systematic approach to identifying and controlling the parameters that affect the final product.

Key strategies for process optimization include:

Process Parameter Control: Identifying Critical Process Parameters (CPPs)—such as temperature, pressure, pH, and mixing speed—that impact product quality and yield is the first step. Once identified, these parameters must be carefully monitored and controlled to ensure consistency between batches.

Design of Experiments (DoE): DoE is a statistical tool used to systematically test the effect of multiple variables on a process outcome. It allows manufacturers to efficiently identify the optimal operating conditions to maximize yield and quality while minimizing costs.

Process Analytical Technology (PAT): PAT involves using real-time, in-line analytical tools to monitor and control the manufacturing process. pharmamanufacturing.com This allows for immediate adjustments to be made, preventing deviations from the desired specifications and reducing the risk of batch failure. iff.com

Continuous Manufacturing: Shifting from batch to continuous manufacturing can significantly optimize production. pharmamanufacturing.com Continuous processes often use smaller equipment to produce more product over time, reduce the footprint of the manufacturing facility, and minimize work-in-process storage. pharmamanufacturing.comiff.com

Quality by Design (QbD): QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.

Table 3: Key Optimization Strategies for Pharmaceutical Intermediate Manufacturing

| Strategy | Description | Objective | Tools and Methods |

| Process Understanding | Gaining a deep understanding of how raw material attributes and process parameters affect product quality. | To ensure consistency, reliability, and efficiency. | Design of Experiments (DoE), Statistical Process Control (SPC). |

| Real-Time Monitoring & Control | In-process monitoring of critical parameters to ensure the process remains within the desired operating range. | To minimize variability, reduce waste, and prevent batch failures. iff.comlucideon.com | Process Analytical Technology (PAT), real-time sensors. |

| Scale-Up Management | Transferring an optimized process from the laboratory or pilot plant to a commercial manufacturing facility. | To replicate the process on a larger scale while maintaining quality, safety, and efficacy. lucideon.com | Pilot plant studies, modeling and simulation. |

| Manufacturing Model | Selection of the overall production approach. | To enhance efficiency, reduce costs, and improve quality. pharmamanufacturing.comtheasengineers.com | Transition from batch processing to continuous manufacturing. pharmamanufacturing.comiff.com |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Halogenated Alcohols

The synthesis of halogenated alcohols, including 4-chloro-2,3-difluorobenzyl alcohol, is a cornerstone of creating advanced intermediates for various industries. Traditional methods are often effective but can be hampered by harsh conditions, toxic reagents, and the generation of significant waste. Future research is focused on developing more elegant, efficient, and milder synthetic strategies.

One of the most established methods for converting alcohols to halides is the Appel reaction, which typically uses a phosphine (B1218219) and a halogen source like carbon tetrachloride. acs.org However, concerns over toxic reagents and byproducts have spurred the development of novel reagent systems. acs.org A promising alternative involves the use of 1,2-dihaloethanes in conjunction with triphenylphosphine (B44618) (Ph3P) or triethyl phosphite (B83602) ((EtO)3P) for the deoxygenative halogenation of alcohols. acs.orgresearchgate.net This system is attractive due to the wide availability of the reagents and the milder reaction conditions. acs.orgresearchgate.net The use of (EtO)3P is particularly advantageous as the resulting byproduct, (EtO)3P=O, can be easily removed by washing with water, simplifying purification. researchgate.net

Another area of innovation is the use of Grignard reagents as nucleophilic halide sources. nih.gov This represents an unusual but effective reactivity mode for these well-known organometallic compounds, allowing for the stereospecific conversion of alcohols to alkyl halides with inversion of configuration (S_N2). nih.gov Research continues to explore one-pot reactions where an alcohol is first converted to a sulfonate ester and then displaced by a halide from a Grignard reagent, all in a single sequence. nih.gov

Future methodologies will likely continue to build on these foundations, seeking to achieve halogenations with even greater functional group tolerance, stereoselectivity, and atom economy. acs.orgnih.gov

| Methodology | Key Reagents | Key Features & Research Goals |

|---|---|---|

| Modified Appel Reaction | Ph₃P or (EtO)₃P, 1,2-dihaloethanes | Reduces use of toxic tetrahalomethanes; byproduct is easily removed by aqueous washing. acs.orgresearchgate.net |

| Grignard-Mediated Halogenation | Methylmagnesium iodide/bromide, MsCl | Acts as a nucleophilic halide source; proceeds with stereospecific inversion (S_N2); scalable. nih.gov |

| Deoxygenative Halogenation | Ph₃P/XCH₂CH₂X (X = Cl, Br, I) | Effective for a wide scope of alcohols under mild conditions; uses readily available reagents. acs.orgresearchgate.net |

| Boron Tribromide Conversion | BBr₃ | Effective brominating agent, with reactivity order: tertiary > secondary > primary alcohols. researchgate.net |

Expanded Biological Applications of this compound Derivatives

While the biological profile of this compound itself is not extensively documented, its structural motifs are present in molecules of significant pharmacological interest. The strategic placement of halogen atoms on an aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, derivatives of this compound are promising candidates for the development of new therapeutic agents.

Research into related halogenated structures provides a roadmap for future investigations:

Antifungal Agents: Benzyl (B1604629) ester derivatives, particularly those with di-chloro substitutions, have been identified as potent succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov This enzyme is a critical target for fungicides used to control destructive plant pathogens. nih.gov By synthesizing ester derivatives of this compound, researchers could explore a new class of SDH inhibitors, potentially overcoming existing fungal resistance. nih.gov

Antibacterial Agents: Monocyclic β-lactams, such as 3-chloro-2-azetidinones, are known to possess powerful antibacterial activity. mdpi.com The synthesis of azetidinone derivatives incorporating the 4-chloro-2,3-difluorobenzyl moiety could lead to novel antibiotics. mdpi.com

Antimycobacterial Agents: Tuberculosis remains a global health challenge, driving the need for new drugs. mdpi.com Sulfonyl hydrazone derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to the first-line drug isoniazid. mdpi.com The unique electronic properties of the 4-chloro-2,3-difluorophenyl group could be leveraged to design novel hydrazone derivatives with enhanced potency or improved pharmacokinetic profiles. mdpi.com

Future work will involve synthesizing libraries of these derivatives and screening them against a wide range of biological targets, including fungal pathogens, bacteria, and mycobacteria.

| Derivative Class | Potential Biological Target/Application | Rationale based on Related Compounds |

|---|---|---|

| Benzyl Esters | Antifungal (Succinate Dehydrogenase Inhibitor) | 3,5-Dichlorobenzyl esters show potent activity against plant pathogens like Botrytis cinerea. nih.gov |

| Azetidinones | Antibacterial | 3-Chloro monocyclic β-lactams are a known class of powerful antibacterial compounds. mdpi.com |

| Sulfonyl Hydrazones | Antimycobacterial (Anti-Tuberculosis) | Related sulfonyl hydrazones exhibit potent activity against M. tuberculosis H37Rv strain. mdpi.com |

Advanced Material Science Integration Opportunities

The inclusion of fluorine in organic molecules has a transformative effect on their properties, a phenomenon of great interest in material science. nih.gov Fluorinated compounds are crucial for developing advanced polymers, liquid crystals, and specialty coatings. The combination of chlorine and fluorine in this compound offers a unique handle for tuning material properties.

Key opportunities for integration include:

Specialty Polymers: Fluorinated alcohols can be used as monomers or precursors in the synthesis of polymers. nih.gov The resulting materials often exhibit enhanced thermal stability, chemical resistance, and low surface energy. The specific substitution pattern of this compound could be used to create polymers with tailored refractive indices or dielectric constants for applications in optics and electronics.

Fluorosurfactants: Polyfluorinated alcohols are key building blocks for fluorosurfactants, which are used in a wide range of industrial applications. nih.gov A significant finding is that residual, unreacted fluorinated alcohols can be present in commercially available fluorinated materials, ranging from 0.04% to 3.8% by mass. nih.gov This highlights the role of these alcohols as fundamental components in fluoropolymer and surfactant manufacturing. nih.gov

Hydrogen-Bonding Modulation: Fluorination, particularly at the ortho position of a benzyl alcohol, significantly influences the hydrogen-bond (HB) donating capacity of the hydroxyl group. nih.gov This ability to modulate intermolecular forces is critical in crystal engineering and the design of self-assembling materials. nih.gov The precise control offered by the 2,3-difluoro pattern could be exploited to direct the crystal packing of molecular solids or to create materials with specific surface properties.

Future research will focus on polymerizing derivatives of this compound and characterizing the resulting materials' physical and chemical properties.

| Material Application | Role of Fluorinated Alcohol | Resulting Property Enhancement |

|---|---|---|

| Advanced Polymers | Monomer or precursor | Increased thermal stability, chemical resistance, tailored optical/electronic properties. nih.gov |

| Fluorosurfactants | Key synthetic building block | Creation of materials with specialized surface activity. nih.gov |

| Crystal Engineering | Hydrogen-bond donor modulator | Control over intermolecular interactions and crystal packing. nih.gov |

Sustainable and Efficient Production Technologies for Specialty Chemicals

The chemical industry is undergoing a paradigm shift towards sustainability, driven by regulatory pressure and consumer demand for eco-friendly products. boazpartners.com This transformation impacts the entire value chain, from raw materials to manufacturing processes. boazpartners.comresearchgate.net For specialty chemicals like this compound, future production technologies must prioritize efficiency, safety, and environmental stewardship.

Emerging trends in sustainable chemical production include:

Biocatalysis and Biorefineries: There is a growing movement to replace traditional chemical processes with bioprocesses. researchgate.net This includes using enzymes and whole-cell systems to convert renewable feedstocks, such as biomass, into valuable chemicals. researchgate.netresearchgate.net For a compound like this compound, this could involve using engineered enzymes for specific steps, such as the stereoselective reduction of a corresponding ketone, which can be achieved with high efficiency using microbial cells. acs.org

Green Chemistry Principles: Advances in green chemistry are enabling companies to reduce waste, improve energy efficiency, and develop more environmentally benign processes. boazpartners.com This involves designing synthetic routes that maximize atom economy and avoid hazardous solvents and reagents.

Process Intensification: Future manufacturing will focus on new process designs and equipment that are cleaner, safer, and more economical. researchgate.net This could involve using flow chemistry, which allows for better control over reaction parameters and can lead to higher yields and purity with reduced waste compared to traditional batch processing.

The long-term goal is to integrate these sustainable technologies into the production of halogenated specialty chemicals, reducing their environmental footprint while maintaining their critical function in modern technology.

| Approach | Description | Application to Specialty Chemicals |

|---|---|---|

| Biocatalysis | Use of enzymes or whole microorganisms to perform chemical transformations. researchgate.net | Enables highly selective reactions (e.g., chiral reductions) under mild conditions, reducing byproducts. acs.org |

| Renewable Feedstocks | Utilizing biomass instead of fossil fuels as the primary raw material source. researchgate.netresearchgate.net | Reduces carbon footprint and dependence on finite resources. researchgate.net |

| Process Intensification | Employing technologies like flow chemistry for safer, more efficient production. researchgate.net | Improves reaction control, minimizes waste, and can reduce energy consumption. |

| Green Chemistry | Designing processes that minimize the use and generation of hazardous substances. boazpartners.com | Leads to safer manufacturing and products with a better environmental profile. boazpartners.com |

Q & A

Q. Table 1: Comparison of Analytical Methods

| Method | Sensitivity (LOD) | Matrix Compatibility | Key Advantage |

|---|---|---|---|

| DI-HS-SPME/GC-MS/MS | ~0.1 ppb | Biological, environmental | High selectivity, low interference |

| HPLC-UV | ~1 ppm | Synthetic mixtures | Cost-effective, rapid screening |

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Synthesis strategies for fluorinated benzyl alcohols often involve cross-coupling reactions or reduction of halogenated benzaldehydes . For example:

- Reductive pathways : Catalytic hydrogenation of 4-chloro-2,3-difluorobenzaldehyde using Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) can yield the alcohol with >90% purity .

- Oxidative methods : Base metal-catalyzed oxidation (e.g., Fe or Cu) of methyl-substituted precursors in the presence of O₂ has been reported for analogous compounds, though yields may vary (60–75%) .

Q. Critical factors :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.

- Impurity control : Monitor for byproducts like dehalogenated derivatives via GC-MS .

Basic: What are the stability considerations for storing this compound?

Answer:

Stability is influenced by temperature , light exposure , and residual oxidants . Recommended practices:

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation Rate | Major Degradation Product |

|---|---|---|

| 25°C, light exposure | 5% per week | 2,3-Difluorobenzaldehyde |

| -20°C, dark | <1% per month | None detected |

Advanced: How can reaction mechanisms involving this compound be elucidated?

Answer:

Mechanistic studies require a combination of isotopic labeling , kinetic isotope effects (KIE) , and computational modeling . For example:

Q. Experimental validation :

- In situ IR spectroscopy monitors intermediate formation (e.g., benzaldehyde derivatives).

- LC-HRMS identifies transient species with ppm-level mass accuracy .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and a lab coat. Avoid inhalation; work in a fume hood .

- Waste disposal : Collect halogenated waste separately and treat via alkaline hydrolysis (1M NaOH, 60°C, 24h) before incineration .

Note : Toxicity data for this specific compound is limited; extrapolate from structurally similar dichlorobenzyl alcohols, which show skin/eye irritation and moderate oral toxicity (LD₅₀ ~500 mg/kg in rats) .

Advanced: How can researchers resolve contradictions in analytical data for halogenated benzyl alcohols?

Answer:

Contradictions often arise from matrix effects or method-specific biases . Mitigation strategies:

- Cross-validation : Compare HPLC-UV (quicker, less sensitive) with SPME-GC-MS/MS (high sensitivity but longer runtime) .

- Standard addition : Spike samples with deuterated internal standards (e.g., d₃-4-chlorobenzyl alcohol) to correct for recovery variations .

Case study : Discrepancies in hypochlorite-quenched samples were resolved by adding ascorbic acid post-derivatization .

Basic: What are the potential applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for:

- Antifungal agents : Analogous dichlorobenzyl alcohols inhibit fungal cytochrome P450 enzymes .

- Antiviral prodrugs : Fluorinated benzyl alcohols enhance blood-brain barrier penetration in CNS-targeted therapies .

Synthetic example : Coupling with pyridine derivatives via Suzuki-Miyaura reactions yields bioactive quinoline analogs .

Advanced: What strategies optimize the enantiomeric purity of derivatives synthesized from this compound?

Answer:

- Chiral catalysts : Use BINAP-Ru complexes for asymmetric hydrogenation of ketone intermediates .

- Chromatographic resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC .

Yield trade-off : Enantiomeric excess (ee) >95% often reduces overall yield by 10–20% due to slower kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。